molecular formula C15H15NO3 B4618091 9-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

9-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No.: B4618091
M. Wt: 257.28 g/mol
InChI Key: HOKPHCZNVHWSGT-UHFFFAOYSA-N
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Description

9-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a useful research compound. Its molecular formula is C15H15NO3 and its molecular weight is 257.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 257.10519334 g/mol and the complexity rating of the compound is 480. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antineoplastic Evaluation

Compounds related to "9-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione" have been synthesized and evaluated for their anti-neoplastic properties. For instance, derivatives such as 7-methoxy-2,3,4-trimethyl-1H-pyrrolo[3,2-c]quinoline-6,9-dione have shown high cytotoxicity in cell lines but lacked in vivo activity against lymphocytic leukemia, highlighting their potential in cancer research despite challenges in therapeutic application (Helissey et al., 1987).

Chemical Synthesis Methods

Research into the synthesis methods of related compounds, including 8-methoxy-2,3,4-trimethyl-1H-pyrrolo[3,2-c]quinoline-6,9-dione, has provided insight into chemical reactions that could be applied in the development of new therapeutic agents. These studies have revealed efficient pathways for obtaining quinones, which are known for their moderate cytotoxic activity on certain cell lines (Helissey et al., 1987).

Prosthetic Group Activity in Enzymes

The structure and activity of prosthetic groups, similar to the core structure of "this compound," have been studied in the context of enzyme activity. For example, pyrroloquinoline quinone (PQQ) has been identified as a cofactor in certain dehydrogenases, emphasizing the role of such compounds in biological systems and potential therapeutic applications (Duine et al., 1980).

Anticancer and Cytotoxic Properties

Derivatives of "this compound" have been synthesized and evaluated for their anticancer properties. These studies have contributed to understanding the structure-activity relationships necessary for designing compounds with potential as anticancer drugs, demonstrating the importance of these compounds in medicinal chemistry (Helissey et al., 1994).

Corrosion Inhibition

Quinoline derivatives, including those related to "this compound," have been investigated as corrosion inhibitors. These compounds show promise in protecting metals from corrosion, highlighting their utility beyond biomedical applications and into materials science (Verma et al., 2020).

Properties

IUPAC Name

5-methoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-8-7-15(2,3)16-12-9(8)5-6-10(19-4)11(12)13(17)14(16)18/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKPHCZNVHWSGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N2C3=C1C=CC(=C3C(=O)C2=O)OC)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
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9-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
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9-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
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9-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
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9-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
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9-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.